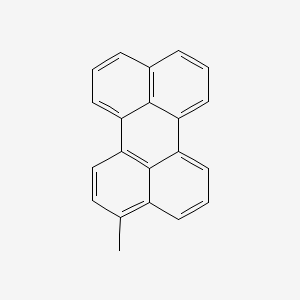

3-Methylperylene

Description

3-Methylperylene (CAS: 24471-47-4) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) derived from perylene, a fused four-ring aromatic system. Its synthesis typically involves functionalizing perylene via methylation, as described in a 2008 study where it was purified using column chromatography with dichloromethane (CH₂Cl₂) as the eluent . This compound exhibits strong π-π interactions due to its extended aromatic structure, making it valuable in optoelectronic applications, particularly in charge-transfer complexes with electron-deficient molecules like tetracyanoethylene (TCNE) .

Properties

CAS No. |

24471-47-4 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-methylperylene |

InChI |

InChI=1S/C21H14/c1-13-11-12-19-17-9-3-6-14-5-2-8-16(20(14)17)18-10-4-7-15(13)21(18)19/h2-12H,1H3 |

InChI Key |

DZFULQFHDSYXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylperylene can be achieved through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinone derivatives.

Reduction: Reduction reactions can yield dihydroperylene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include perylenequinone derivatives, dihydroperylene derivatives, and various substituted perylene compounds .

Scientific Research Applications

3-Methylperylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.

Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe for imaging.

Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Methylperylene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

- Aromatic System : this compound’s perylene backbone provides greater conjugation than pyrene or anthracene derivatives, enhancing its electronic delocalization and stability in charge-transfer complexes .

- Solubility : Unlike 1-Methylpyrene, which is sparingly soluble in polar solvents, this compound dissolves readily in dichloromethane (DCM) and acetonitrile (ACN), facilitating its use in solution-based optoelectronic studies .

Environmental and Regulatory Considerations

However, its environmental persistence as a PAH derivative warrants careful handling and disposal .

Research Findings and Industrial Relevance

- Optoelectronic Performance : Studies show that this compound/TCNE complexes exhibit superior charge-separation efficiency compared to anthracene-based analogs, making them promising for organic photovoltaic devices .

- Synthetic Challenges : The purification of this compound via column chromatography is critical to achieving high purity, as impurities can disrupt π-stacking in thin-film applications .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.